molecular formula C5H8ClN3 B6267415 (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine CAS No. 1017785-44-2

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B6267415
CAS No.: 1017785-44-2
M. Wt: 145.6
InChI Key:
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Description

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 1-position, and a methanamine group at the 3-position of the pyrazole ring.

Future Directions

Pyrazole derivatives, including “(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine”, continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new pyrazole derivatives and the exploration of their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4-chloro-1-methyl-1H-pyrazole

    Reagents: Formaldehyde, Ammonia

    Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
  • 4-chloro-1-methyl-1H-pyrazole

Uniqueness

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This differentiates it from other similar pyrazole derivatives that may lack this functional group.

Properties

CAS No.

1017785-44-2

Molecular Formula

C5H8ClN3

Molecular Weight

145.6

Purity

95

Origin of Product

United States

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